1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
Description
Evolution of Pyrazolo[1,5-a]pyrimidine-Urea Hybrids in Medicinal Chemistry
The integration of pyrazolo[1,5-a]pyrimidine scaffolds with urea functionalities emerged from parallel advancements in kinase inhibitor design and heterocyclic chemistry. Early work on pyrazolo[1,5-a]pyrimidines focused on their structural similarity to purine bases, enabling competitive binding at ATP sites in kinases. The incorporation of urea groups, first explored in phenylurea derivatives like 2-chlorophenylurea, introduced hydrogen-bonding capabilities critical for enhancing target affinity and selectivity.
A pivotal development occurred when researchers recognized that urea-linked pyrazolo[1,5-a]pyrimidines could simultaneously engage kinase active sites through both hydrophobic (aromatic core) and polar (urea moiety) interactions. This dual-binding mechanism was exemplified in compounds such as 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, which demonstrated sub-micromolar inhibition of BRAF V600E mutants. The structural template established by these hybrids now serves as a foundation for developing isoform-selective kinase inhibitors.
Historical Development of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines entered medicinal chemistry through their identification as adenosine mimetics in the 1990s. Key historical milestones include:
The 2-chlorophenyl substitution in the subject compound builds upon structure-activity relationship (SAR) studies showing that halogenation at this position enhances cellular permeability while maintaining kinase affinity. Computational analyses reveal the chlorine atom induces a 15° torsion angle shift in the phenyl ring, optimizing hydrophobic packing in kinase pockets.
Emergence of Urea-Containing Heterocyclic Compounds
Urea's resurgence in drug design began with the recognition of its unique hydrogen-bonding geometry – capable of forming three strong interactions (two NH→O and one C=O→H). When conjugated to pyrazolo[1,5-a]pyrimidines, the urea linker serves dual roles:
- Structural spacer : The 6-atom distance between heterocycle and aryl group matches kinase active site dimensions
- Conformational restrictor : Planar urea group limits rotational freedom, reducing entropy penalty upon binding
Comparative studies of 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea against non-urea analogs show a 10-fold improvement in CDK2 inhibition (IC~50~ = 0.23 µM vs. 2.1 µM). This enhancement correlates with urea's ability to form critical hydrogen bonds with kinase hinge regions, as demonstrated in molecular docking simulations.
Research Significance and Contemporary Scientific Interest
Current investigations focus on three key areas:
Dual kinase inhibition : The compound's ability to simultaneously target CDK2 and TRKA makes it valuable for overcoming resistance in cancers like NSCLC. Molecular dynamics simulations predict a binding pose where the pyrazolo[1,5-a]pyrimidine occupies the ATP pocket while the 2-chlorophenylurea extends into an adjacent allosteric site.
Synthetic accessibility : Recent advances enable gram-scale production via a three-component reaction:
Pyrazolo[1,5-a]pyrimidin-6-amine + 2-chlorophenyl isocyanate → Target compound
Optimized conditions (DMF, 60°C, 12h) achieve 78% yield with >98% purity.
Structural diversification : Over 30 analogs have been reported, with the 2-Cl substitution demonstrating optimal logP (3.54) and TPSA (128.69 Ų) for blood-brain barrier penetration. These properties position the compound as a candidate for glioblastoma research.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O/c14-10-3-1-2-4-11(10)18-13(20)17-9-7-15-12-5-6-16-19(12)8-9/h1-8H,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJTWCVPIAQTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the following steps:
Cyclization Reaction: The pyrazolo[1,5-a]pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors.
Urea Formation: The urea moiety is introduced by reacting the pyrazolo[1,5-a]pyrimidine derivative with an isocyanate or by using phosgene and an amine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit various kinases involved in cancer progression, such as TrkA and CDK2. The dual inhibition of these kinases has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines .
Antibacterial Properties
The antibacterial efficacy of pyrazolo derivatives, including 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, has been evaluated against several Gram-positive and Gram-negative bacterial strains. In vitro studies revealed that certain synthesized pyrazolo compounds exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin, indicating their potential as antibacterial agents .
Kinase Inhibition
The primary mechanism through which this compound exerts its effects is through the inhibition of specific kinases. For example, it has shown effectiveness in inhibiting the TrkA kinase pathway, which is crucial for neuronal survival and cancer cell growth .
Antimicrobial Activity
The compound's antimicrobial action may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit critical bacterial enzymes, leading to cell death .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo-Pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a common motif in medicinal chemistry. Key analogs include:
Key Observations :
- Substituent Position : The 2-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to methoxy analogs .
- Linker Chemistry : Amide or ethynyl linkers (e.g., ) improve metabolic stability but may reduce urea-specific hydrogen bonding.
Kinase Inhibition
- DDR1 Inhibition: The ethynylbenzamide analog () demonstrates potent DDR1 inhibition (IC₅₀ = 12 nM), while urea derivatives like the target compound lack explicit kinase data.
- Antifungal Activity : Pyrazolo-pyrimidine derivatives with hydroxy-fluorophenyl substituents (e.g., ) exhibit antifungal activity (EC₅₀ = 3.2–8.7 µM), but the chlorine substituent in the target compound may alter potency due to electronic effects.
Physicochemical Properties
Biological Activity
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anti-cancer agent. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine moiety, which is known for its role in various biological activities. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound function primarily as inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). These enzymes play crucial roles in cell cycle regulation and signaling pathways related to cancer proliferation.
Inhibition Profile
- CDK2 : Inhibitors targeting CDK2 are essential for preventing cancer cell division.
- TRKA : Inhibition of TRKA has implications for neurotrophic signaling pathways often exploited by tumors.
Anticancer Efficacy
A series of studies have demonstrated the anticancer potential of this compound across various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) observed in different cell lines:
| Cell Line | GI% | IC50 (µM) |
|---|---|---|
| HOP-92 (Lung) | 71.8 | 0.67 |
| NCI-H460 (Lung) | 66.12 | 1.34 |
| ACHN (Renal) | 66.02 | 0.78 |
| SNB-75 (CNS) | 69.53 | 0.55 |
| RFX 393 (Renal) | 84.17 | 11.70 |
These findings suggest that the compound exhibits potent activity against a range of cancers, particularly renal and lung carcinomas.
Cell Cycle Arrest and Apoptosis
Studies have shown that treatment with the compound leads to significant cell cycle arrest at the G0/G1 phase, indicating its potential to halt cancer progression effectively. The following data illustrates the changes in cell cycle distribution after treatment:
| Phase | Control (%) | Treated (%) |
|---|---|---|
| G0/G1 | 57.08 | 84.36 |
| S | 29.33 | 11.49 |
| G2/M | 13.59 | 4.15 |
This shift in cell cycle dynamics correlates with increased apoptosis rates in treated cells.
Case Studies
Case Study: Dual Inhibition Potential
In a recent study published in MDPI, pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their dual inhibition potential against CDK2 and TRKA. The compound demonstrated remarkable growth inhibition across multiple cancer cell lines, reinforcing its therapeutic promise as a dual-action agent against tumors .
Case Study: Molecular Docking Studies
Molecular docking simulations have revealed that the compound binds effectively to the active sites of CDK2 and TRKA, mimicking established inhibitors like milciclib and repotrectinib. This binding affinity underpins its mechanism of action and supports further development as a targeted therapy .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm; pyrazolo[1,5-a]pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 344.08) and fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Basic Research Question
- Enzyme Inhibition : Kinase assays (e.g., JAK2 or Aurora kinases) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding Affinity : Surface Plasmon Resonance (SPR) to measure interactions with target proteins (KD values) .
How can structure-activity relationship (SAR) studies be designed to enhance potency against specific kinase targets?
Advanced Research Question
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C7 position to improve kinase binding .
- Scaffold Hybridization : Fuse pyrazolo-pyrimidine with piperazine moieties to enhance solubility and blood-brain barrier penetration .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with JAK2 (PDB: 4HVS) .
How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
Advanced Research Question
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell line authenticity via STR profiling .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets and identify outlier protocols .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., Western blot for kinase inhibition alongside SPR) .
What computational strategies are effective for de novo design of derivatives with improved metabolic stability?
Advanced Research Question
- Quantum Chemical Calculations : Use Gaussian 16 to model metabolic hotspots (e.g., CYP3A4-mediated oxidation sites) .
- ADMET Prediction : Employ SwissADME or ADMETlab 2.0 to optimize logP (target <3) and reduce CYP450 liabilities .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability under physiological conditions .
What experimental approaches are used to assess metabolic stability in hepatic microsomes?
Advanced Research Question
- Incubation Protocol : Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes (t₁/₂ calculation) .
- Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
How can selective inhibition of a target kinase be demonstrated against off-target kinases?
Advanced Research Question
- Kinase Profiling Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to calculate selectivity scores .
- Crystallography : Solve co-crystal structures (e.g., with JAK2) to identify key hydrogen bonds (e.g., urea NH to Glu898) .
- Competitive Binding Assays : Use ATP-biotin pull-down assays to confirm target engagement specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
